REACTION_CXSMILES
|
[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([S:13][CH2:14][CH:15](OCC)OCC)=[CH:10][CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].C(N1C2C=C3C=CSC3=CC=2CC1)(=O)C>ClCCl.[Ti](Cl)(Cl)(Cl)Cl>[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([S:13][CH2:14][CH3:15])=[CH:10][CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2]
|
Name
|
5-acetyl-6,7-dihydro-5H-thieno[2,3-f]indole
|
Quantity
|
0.31 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC=2C=C3C(=CC12)C=CS3
|
Name
|
acetal
|
Quantity
|
2.14 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC2=CC(=CC=C12)SCC(OCC)OCC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.48 mL
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 2 h at -78° C., 2 h at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
WASH
|
Details
|
The mixture was then washed with water, saturated sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
water again, dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
petrol was added
|
Type
|
CUSTOM
|
Details
|
to precipitate polar material as a gum
|
Type
|
CUSTOM
|
Details
|
The liquor was decanted off
|
Type
|
ADDITION
|
Details
|
addition of petrol/decantation
|
Type
|
CUSTOM
|
Details
|
The final liquor was evaporated
|
Type
|
CUSTOM
|
Details
|
to give
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |